Fmoc-Cysteinol(Trt)

Description

BenchChem offers high-quality Fmoc-Cysteinol(Trt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cysteinol(Trt) including the price, delivery time, and more detailed information at info@benchchem.com.

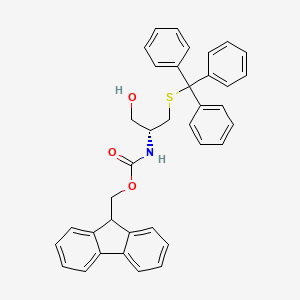

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUUFZRZOWREN-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): Properties, Handling, and Applications

This document serves as a comprehensive technical guide on N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, or Fmoc-Cysteinol(Trt). Tailored for researchers, chemists, and professionals in drug development, this guide delves into the core chemical properties, strategic applications, and proven methodologies associated with this specialized amino alcohol derivative. We will move beyond simple procedural lists to explore the causal reasoning behind experimental choices, ensuring a robust and applicable understanding for advanced peptide modification.

Introduction: The Strategic Role of Fmoc-Cysteinol(Trt)

In the landscape of peptide chemistry, the ability to introduce specific modifications is paramount for tailoring biological activity, enhancing stability, and creating novel therapeutic agents. Fmoc-Cysteinol(Trt) is a pivotal building block for such innovations. It is the alcohol analogue of the ubiquitous Fmoc-Cys(Trt)-OH, designed specifically for the synthesis of peptide alcohols or for introducing a C-terminal alcohol functionality for further conjugation.

The molecule's architecture is strategically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features:

-

A cysteinol backbone , providing a primary alcohol in place of the typical carboxylic acid.

-

A base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino position, allowing for sequential, controlled elongation of the peptide chain.[1]

-

An acid-labile trityl (Trt) group shielding the thiol side chain, preventing undesired oxidation and side reactions during synthesis.[1]

This orthogonal protection scheme is the cornerstone of its utility, enabling precise, stepwise synthesis and selective deprotection to yield a final product with a reactive C-terminal alcohol and a deprotected cysteine thiol.

Physicochemical Properties

The fundamental characteristics of Fmoc-Cysteinol(Trt) dictate its handling, solubility, and reaction conditions. While less documented than its carboxylic acid counterpart, the key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₃NO₃S | [2][3] |

| Molecular Weight | 571.73 g/mol | [2][4] |

| Appearance | Solid; typically a white to off-white powder | [2] |

| Solubility | Soluble in DMSO (≥57.2 mg/mL), DMF | [2][5] |

| Storage Conditions | -20°C, under dry conditions | [2] |

Chemical Structure of Fmoc-Cysteinol(Trt)

Caption: Molecular structure of Fmoc-Cysteinol(Trt).

The Orthogonal Protection Strategy: A Tale of Two Groups

The synthetic utility of Fmoc-Cysteinol(Trt) is entirely dependent on its two protecting groups, which can be removed under distinct, non-interfering conditions. This "orthogonal" approach is fundamental to modern peptide synthesis.

-

The Fmoc Group (Base-Labile): The Fmoc group is the gatekeeper of the N-terminus. Its stability in acidic and neutral conditions is essential for protecting the α-amino group while other synthetic manipulations occur. However, it is readily cleaved by mild bases, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[6] This deprotection unmasks the primary amine, making it available for coupling with the next amino acid in the sequence.

-

The Trityl (Trt) Group (Acid-Labile): The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to unintended and irreversible disulfide bond formation. The bulky trityl group provides robust steric protection against these side reactions.[1] It remains intact during the repetitive base treatments used for Fmoc removal but is efficiently cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using Trifluoroacetic acid (TFA).[7]

Caption: Orthogonal removal of Fmoc and Trt groups.

Synthesis, Storage, and Safe Handling

Synthesis Pathway Insight: Fmoc-Cysteinol(Trt) is typically synthesized via the reduction of its corresponding carboxylic acid, Fmoc-Cys(Trt)-OH. This conversion of the carboxyl group to a primary alcohol is a standard organic transformation, allowing for the production of the specialized alcohol derivative from the more common amino acid precursor.

Storage and Stability: To ensure its chemical integrity, Fmoc-Cysteinol(Trt) must be stored under controlled conditions.

-

Temperature: Long-term storage at -20°C is required.[2]

-

Atmosphere: The compound should be kept in a tightly sealed container under a dry atmosphere (e.g., with desiccant) to prevent degradation from moisture and atmospheric oxidation.

Laboratory Handling: As a fine chemical powder, appropriate safety measures are necessary.

-

Personal Protective Equipment (PPE): Always use gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8]

-

Spills: In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal, avoiding dust generation.[8]

Core Application: Solid-Phase Synthesis of Peptide Alcohols

The primary application of Fmoc-Cysteinol(Trt) is in SPPS to generate peptides with a C-terminal cysteinol residue. This workflow involves anchoring the alcohol to a resin, elongating the peptide chain, and finally cleaving the product with simultaneous deprotection of the thiol group.

Experimental Protocol 1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

The hydroxyl group of Fmoc-Cysteinol(Trt) can be attached to an acid-sensitive resin like 2-CTC. This choice is strategic, as it allows for the cleavage of the final peptide under milder acidic conditions if necessary, preserving other acid-sensitive moieties.

-

Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (loading ~1.4 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

-

Reagent Preparation: Dissolve 1.5 equivalents of Fmoc-Cysteinol(Trt) relative to the resin loading in anhydrous DCM. Add 3.0 equivalents of Diisopropylethylamine (DIPEA) to the solution.

-

Coupling: Drain the DCM from the swollen resin. Add the Fmoc-Cysteinol(Trt) and DIPEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any remaining unreacted chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Washing: Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Experimental Protocol 2: Peptide Elongation and Final Cleavage

Following successful loading, the peptide chain is built using standard Fmoc-SPPS cycles. The final step is the cleavage from the resin and removal of the Trt group.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc group from the loaded cysteinol.[9]

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling agent like HBTU/DIPEA or DIC/Oxyma in DMF.[10]

-

Chain Elongation: Repeat steps 1 and 2 for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF and DCM and dry it thoroughly.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Causality: TIS is a critical scavenger. During acidolysis, the Trt group is released as a stable trityl cation. This cation can re-alkylate the newly deprotected, nucleophilic thiol of cysteine. TIS irreversibly quenches the trityl cation, preventing this problematic side reaction and ensuring a high yield of the desired thiol.[7][9]

-

Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[9]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide via centrifugation. Decant the ether and wash the pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.[9]

-

Drying: Dry the final peptide alcohol product under vacuum.

Caption: Step-by-step workflow for peptide alcohol synthesis.

Analytical Characterization

Post-synthesis, the identity and purity of the peptide alcohol must be rigorously confirmed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product, verifying that the correct sequence has been synthesized and all protecting groups have been removed.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, 1D and 2D NMR can be employed to verify the sequence and stereochemical integrity of the peptide.[12][13]

Conclusion

Fmoc-Cysteinol(Trt) stands out as a highly specialized and valuable reagent in the field of peptide chemistry. Its unique structure enables the synthesis of C-terminally modified peptides that are inaccessible with standard amino acid derivatives. By understanding its physicochemical properties and the strategic rationale behind its orthogonal protecting groups, researchers can confidently leverage this compound to advance the frontiers of drug discovery, bioconjugation, and materials science, creating novel molecules with tailored functions and enhanced therapeutic potential.

References

-

RayBiotech. Fmoc-Cys(Trt)-ol. [Link]

-

Protheragen. Fmoc-Cys(Trt)-OH. [Link]

-

Aapptec Peptides. Fmoc-Cysteinol(Trt). [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Aapptec. Safety Data Sheet: Fmoc-MeCys(Trt)-OH. [Link]

-

ResearchGate. (2018). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. [Link]

-

National Institutes of Health. (2009). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. [Link]

-

CEM Corporation. Fmoc-Cys(Trt)-OH. [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N-trityl-amino acids. Lett Pept Sci 8, 85–89 (2001).

-

Kaiser, T., et al. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. [Link]

-

ResearchGate. (2020). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... [Link]

-

SpectraBase. Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. raybiotech.com [raybiotech.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Fmoc-Cysteinol(Trt) for Advanced Peptide and Drug Development

Introduction: The Strategic Value of C-Terminal Peptide Alcohols and the Role of Fmoc-Cysteinol(Trt)

In the landscape of peptide-based therapeutics and chemical biology, the modification of the peptide backbone offers a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and unlock novel functionalities. The incorporation of a C-terminal amino alcohol, in place of the natural carboxylic acid, represents a critical modification that can significantly impact a peptide's stability, binding affinity, and overall therapeutic potential[1][2]. This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol (Fmoc-Cysteinol(Trt)), a key building block for the synthesis of peptides bearing a C-terminal cysteinol residue.

Fmoc-Cysteinol(Trt) (CAS Number: 215954-72-6) is a derivative of the amino acid cysteine where the carboxylic acid has been reduced to a primary alcohol. The molecule is strategically protected with a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an acid-labile trityl (Trt) group on the thiol side chain. This orthogonal protection scheme is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the seamless incorporation of a C-terminal cysteinol into a growing peptide chain. The presence of the terminal alcohol and the reactive thiol group (after deprotection) opens up a wide array of possibilities for further chemical modifications and the development of innovative drug candidates.

This guide will delve into the synthesis, purification, and characterization of Fmoc-Cysteinol(Trt), and explore its applications in the synthesis of C-terminal peptide alcohols, providing researchers, scientists, and drug development professionals with the essential knowledge to leverage this versatile building block in their work.

Chemical Properties and Structure

Fmoc-Cysteinol(Trt) is a white to off-white solid that is soluble in many common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Its structure combines the key features necessary for its role as a versatile building block in peptide chemistry.

| Property | Value |

| CAS Number | 215954-72-6 |

| Molecular Formula | C₃₇H₃₃NO₃S |

| Molecular Weight | 571.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, THF |

digraph "Fmoc-Cysteinol(Trt) Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; C8 [label="C", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,-1.2!"]; C10 [label="C", pos="-0.7,-1.2!"]; C11 [label="C", pos="0.7,1.2!"]; C12 [label="C", pos="-0.7,0!"]; C13 [label="CH", pos="-2.8,-2.4!"]; O1 [label="O", pos="-3.5,-3.6!"]; C14 [label="C", pos="-4.9,-3.6!"]; O2 [label="O", pos="-5.6,-2.4!"]; N1 [label="NH", pos="-6.3,0!"]; C15 [label="CH", pos="-7.7,0!"]; C16 [label="CH2", pos="-8.4,-1.2!"]; S1 [label="S", pos="-9.8,-1.2!"]; C17 [label="C", pos="-11.2,-1.2!"]; C18 [label="C", pos="-12.6,0!"]; C19 [label="C", pos="-13.3,1.2!"]; C20 [label="C", pos="-14.7,1.2!"]; C21 [label="C", pos="-15.4,0!"]; C22 [label="C", pos="-14.7,-1.2!"]; C23 [label="C", pos="-13.3,-1.2!"]; C24 [label="C", pos="-11.2,0.2!"]; C25 [label="C", pos="-11.2,1.6!"]; C26 [label="C", pos="-11.2,3.0!"]; C27 [label="C", pos="-11.2,4.4!"]; C28 [label="C", pos="-11.2,5.8!"]; C29 [label="C", pos="-11.2,7.2!"]; C30 [label="C", pos="-11.2,-2.6!"]; C31 [label="C", pos="-11.2,-4.0!"]; C32 [label="C", pos="-11.2,-5.4!"]; C33 [label="C", pos="-11.2,-6.8!"]; C34 [label="C", pos="-11.2,-8.2!"]; C35 [label="CH2", pos="-8.4,1.2!"]; O3 [label="OH", pos="-9.1,2.4!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C1; C3 -- C11; C11 -- C5; C12 -- C1; C12 -- C10; C12 -- C8; C13 -- C9; C13 -- O1; O1 -- C14; C14 -- O2; C14 -- N1; N1 -- C15; C15 -- C16; C16 -- S1; S1 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C23; C23 -- C18; C17 -- C24; C24 -- C25; C25 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C24; C17 -- C30; C30 -- C31; C31 -- C32; C32 -- C33; C33 -- C34; C34 -- C30; C15 -- C35; C35 -- O3;

// Add labels for protecting groups Fmoc [label="Fmoc", pos="-3.5,-5.0!", fontsize=12, fontcolor="#34A853"]; Trt [label="Trt", pos="-13.3,-2.6!", fontsize=12, fontcolor="#EA4335"]; Cysteinol [label="Cysteinol Backbone", pos="-8.4,2.6!", fontsize=12, fontcolor="#4285F4"]; }

Figure 1: Chemical structure of Fmoc-Cysteinol(Trt).

Synthesis and Purification

The synthesis of Fmoc-Cysteinol(Trt) is typically achieved through the reduction of its corresponding carboxylic acid precursor, Fmoc-Cys(Trt)-OH. While several reducing agents can be employed, the mixed anhydride method followed by reduction with sodium borohydride (NaBH₄) is a common and effective approach that avoids the use of harsher reagents like lithium aluminum hydride (LiAlH₄), which could potentially cleave the Fmoc group.

Synthesis Workflow

Figure 2: General synthesis workflow for Fmoc-Cysteinol(Trt).

Detailed Experimental Protocol: Synthesis of Fmoc-Cysteinol(Trt)

This protocol describes the synthesis of Fmoc-Cysteinol(Trt) from Fmoc-Cys(Trt)-OH via a mixed anhydride intermediate.

Materials:

-

Fmoc-Cys(Trt)-OH

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Mixed Anhydride:

-

Dissolve Fmoc-Cys(Trt)-OH (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).

-

Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while maintaining the temperature at -15 °C.

-

After stirring for 5 minutes, add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise above -10 °C.

-

Stir the reaction mixture at -15 °C for 15-20 minutes. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).

-

-

Reduction to the Alcohol:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0-3.0 equivalents) in a small amount of deionized water.

-

Cool the NaBH₄ solution to 0 °C in an ice bath.

-

Slowly add the pre-cooled NaBH₄ solution to the mixed anhydride solution from step 1, maintaining the reaction temperature at or below 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Cysteinol(Trt).

-

Purification Protocol: Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel to yield the pure Fmoc-Cysteinol(Trt).

Procedure:

-

Column Preparation:

-

Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

-

Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexane. The optimal gradient will depend on the specific impurities but a gradient from 10% to 50% ethyl acetate in hexane is a good starting point.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain Fmoc-Cysteinol(Trt) as a white solid.

-

Characterization

The identity and purity of the synthesized Fmoc-Cysteinol(Trt) should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the Fmoc, trityl, and cysteinol protons. The disappearance of the carboxylic acid proton and the appearance of a new signal for the hydroxymethyl protons (-CH₂OH) are key indicators of successful reduction. |

| ¹³C NMR | Appearance of a new carbon signal corresponding to the hydroxymethyl group and the disappearance of the carboxylic acid carbon signal. |

| Mass Spectrometry (ESI-MS) | A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of Fmoc-Cysteinol(Trt). |

| HPLC | A single major peak indicating high purity. |

Note: Specific spectral data for Fmoc-Cysteinol(Trt) is not widely available in public databases. The expected results are based on the known spectra of the starting material, Fmoc-Cys(Trt)-OH, and the expected chemical shifts for the alcohol product.

Applications in the Synthesis of C-Terminal Peptide Alcohols

The primary application of Fmoc-Cysteinol(Trt) is in the solid-phase synthesis of peptides with a C-terminal cysteinol residue. This is particularly valuable in drug discovery for creating peptide analogs with improved properties.

Workflow for Solid-Phase Synthesis of a Peptide Alcohol

Figure 3: Workflow for the solid-phase synthesis of a C-terminal peptide alcohol using Fmoc-Cysteinol(Trt).

Detailed Protocol: Attachment of Fmoc-Cysteinol(Trt) to 2-Chlorotrityl Resin

2-Chlorotrityl chloride resin is an ideal solid support for this application as it allows for the attachment of the amino alcohol via its hydroxyl group and subsequent cleavage under mild acidic conditions, which also removes the S-trityl protecting group.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Cysteinol(Trt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for capping)

Procedure:

-

Resin Swelling:

-

Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30-60 minutes in a peptide synthesis vessel.

-

-

Coupling:

-

Drain the DCM from the swollen resin.

-

Dissolve Fmoc-Cysteinol(Trt) (1.5-2.0 equivalents relative to the resin loading) and DIPEA (3.0-4.0 equivalents) in anhydrous DCM.

-

Add the solution to the resin and agitate the mixture for 2-4 hours at room temperature.

-

-

Capping:

-

After the coupling, drain the reaction solution and add a solution of DCM/methanol/DIPEA (e.g., 80:15:5) to the resin and agitate for 30-60 minutes to cap any unreacted chlorotrityl sites.

-

-

Washing:

-

Wash the resin extensively with DCM, DMF, and finally with DCM again, and dry under vacuum. The resin is now ready for peptide chain elongation using standard Fmoc-SPPS protocols.

-

Cleavage and Deprotection

Following the completion of the peptide sequence, the peptide alcohol is cleaved from the resin, and the side-chain protecting groups (including the S-trityl group) are removed simultaneously using a standard trifluoroacetic acid (TFA) cleavage cocktail.

Cleavage Cocktail Example:

-

TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Procedure:

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).

Field-Proven Insights and Causality in Experimental Choices

-

Choice of Reducing Agent: While NaBH₄ is milder than LiAlH₄, its reactivity is often insufficient to directly reduce a carboxylic acid. The formation of a mixed anhydride with isobutyl chloroformate activates the carboxyl group, making it susceptible to nucleophilic attack by the hydride from NaBH₄. This two-step, one-pot procedure provides a good balance of reactivity and selectivity, preserving the acid-sensitive trityl and base-labile Fmoc groups.

-

Selection of Solid Support: The use of 2-chlorotrityl chloride resin is strategic for several reasons. Firstly, it allows for the attachment of the C-terminal alcohol under relatively mild conditions. Secondly, the resulting ether linkage is highly acid-labile, permitting cleavage of the final peptide alcohol under conditions that are mild enough to minimize side reactions. This is in contrast to Wang or Rink amide resins, which are not suitable for direct attachment of the alcohol and would require more complex linker strategies[1].

-

Cleavage Cocktail Composition: The inclusion of triisopropylsilane (TIS) in the TFA cleavage cocktail is crucial. The trityl group, upon cleavage, forms a stable trityl cation, which is a potent electrophile that can re-attach to nucleophilic side chains, particularly the free thiol of the deprotected cysteinol. TIS acts as a scavenger, irreversibly trapping the trityl cation as triphenylmethane, thus preventing this deleterious side reaction and ensuring a higher yield and purity of the desired peptide alcohol.

Conclusion

Fmoc-Cysteinol(Trt) is a valuable and versatile building block for the synthesis of C-terminal peptide alcohols. Its orthogonal protection scheme allows for straightforward incorporation into peptide sequences using standard Fmoc-SPPS methodologies. The resulting peptide alcohols have significant potential in drug discovery and development, offering a means to enhance the therapeutic properties of peptide-based drugs. This guide has provided a detailed technical overview of the synthesis, purification, characterization, and application of Fmoc-Cysteinol(Trt), equipping researchers with the knowledge to effectively utilize this important reagent in their synthetic endeavors.

References

- This reference would ideally be a paper detailing the synthesis of an Fmoc-amino alcohol via the mixed anhydride and NaBH4 reduction method.

-

Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]

- This reference would ideally be a paper discussing the purification of Fmoc-amino alcohols by column chrom

- This reference would ideally provide NMR and/or MS data for Fmoc-Cysteinol(Trt) or a very similar compound.

- This reference would ideally be a publication demonstrating the use of Fmoc-Cysteinol(Trt) in the synthesis of a specific peptide alcohol.

- This reference would ideally discuss the advantages of using 2-chlorotrityl resin for the synthesis of peptide alcohols.

- This reference would ideally be a paper detailing the importance of scavengers like TIS in the cleavage of trityl-protected peptides.

-

Amblard, M., et al. (2015). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Chemical Biology, 10(1), 18-31. [Link]

- This reference would ideally be a general review on solid-phase peptide synthesis, providing context for the protocols described.

- This reference would ideally be a publication that provides a case study or application of a C-terminal peptide alcohol in drug discovery.

Sources

An In-depth Technical Guide to Fmoc-Cysteinol(Trt): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-Cysteinol(Trt) in Advanced Synthesis

In the landscape of peptide chemistry and the development of complex organic molecules, Fmoc-Cysteinol(Trt) emerges as a specialized building block of significant strategic importance. As a derivative of the amino acid cysteine, it features a primary alcohol in place of the carboxylic acid, while retaining the crucial thiol side chain protected by a trityl (Trt) group and the alpha-amino group shielded by the fluorenylmethoxycarbonyl (Fmoc) moiety. This unique combination of functional groups and orthogonal protection renders Fmoc-Cysteinol(Trt) a versatile tool for introducing a nucleophilic cysteine analogue into a variety of molecular scaffolds, extending beyond the traditional realm of peptide synthesis into peptidomimetics and drug discovery.

The presence of the alcohol functionality opens avenues for the formation of esters, ethers, and other linkages that are not accessible with its carboxylic acid counterpart, Fmoc-Cys(Trt)-OH. This guide provides a comprehensive technical overview of Fmoc-Cysteinol(Trt), detailing its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on the underlying chemical principles that guide its effective use in research and development.

Physicochemical Properties of Fmoc-Cysteinol(Trt)

A thorough understanding of the physicochemical properties of Fmoc-Cysteinol(Trt) is fundamental to its handling, storage, and application in synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 571.7 g/mol | |

| Chemical Formula | C₃₇H₃₃NO₃S | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |

| Storage Conditions | Store at -20°C for long-term stability |

The Orthogonal Protecting Group Strategy: Fmoc and Trt

The utility of Fmoc-Cysteinol(Trt) in multi-step synthesis is fundamentally reliant on its orthogonal protecting group strategy. The N-terminal Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, while the S-trityl group is stable under these conditions but is readily cleaved by acid. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and allows for the selective deprotection and elaboration of different parts of the molecule.

The Fmoc Group: A Base-Labile Handle

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard for the temporary protection of the α-amino group in SPPS. Its removal proceeds via a β-elimination mechanism in the presence of a mild base, liberating the free amine for subsequent coupling reactions. The byproducts, dibenzofulvene and its piperidine adduct, are readily washed away.[1][2]

The Trityl (Trt) Group: An Acid-Labile Shield for a Reactive Thiol

The thiol group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfides. The bulky trityl (triphenylmethyl) group provides robust protection for the thiol under the basic conditions of Fmoc deprotection and peptide coupling. It is efficiently removed during the final cleavage from a solid support or in solution using a strong acid, typically trifluoroacetic acid (TFA).[3][4]

Synthesis and Analytical Characterization

Synthesis of Fmoc-Cysteinol(Trt)

While Fmoc-Cysteinol(Trt) is commercially available, understanding its synthesis provides valuable insight into its purity and potential side products. A common and efficient method for the preparation of Fmoc-protected amino alcohols is the reduction of the corresponding Fmoc-amino acid.[5] A plausible synthetic route for Fmoc-Cysteinol(Trt) involves the reduction of the carboxylic acid of its parent compound, Fmoc-Cys(Trt)-OH.

A general protocol for the reduction of an Fmoc-amino acid to its corresponding alcohol can be achieved via an activated ester or mixed anhydride intermediate, followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis of Fmoc-Cysteinol(Trt) via Reduction

-

Activation of the Carboxylic Acid:

-

Dissolve Fmoc-Cys(Trt)-OH in an anhydrous solvent such as THF or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add an activating agent, such as isobutyl chloroformate, and a non-nucleophilic base, like N-methylmorpholine (NMM), to form the mixed anhydride. The reaction is typically stirred for 15-30 minutes at 0°C.

-

-

Reduction to the Alcohol:

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in a suitable solvent, such as a mixture of THF and water.

-

Slowly add the NaBH₄ solution to the activated Fmoc-Cys(Trt)-OH solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of an acidic solution, such as 1 M HCl, to neutralize the excess NaBH₄.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure Fmoc-Cysteinol(Trt).

-

Analytical Characterization

The identity and purity of Fmoc-Cysteinol(Trt) are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc and Trt groups, typically in the range of 7.2-7.8 ppm. The protons of the fluorenyl group and the cysteinol backbone will also be present in their expected regions. The disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to the CH₂OH group are key indicators of a successful reduction.

-

¹³C NMR: The carbon NMR spectrum will display a large number of signals in the aromatic region corresponding to the Fmoc and Trt groups. The signal for the carboxylic acid carbon will be absent, and a new signal for the carbon of the primary alcohol will appear, typically in the range of 60-65 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of Fmoc-Cysteinol(Trt). The expected [M+H]⁺ ion would be observed at m/z 572.7. Fragmentation patterns can also provide structural information, with characteristic losses of the Fmoc and Trt groups.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is routinely used to assess the purity of Fmoc-Cysteinol(Trt). A high-purity sample should exhibit a single major peak.

-

Applications in Synthesis

The primary alcohol of Fmoc-Cysteinol(Trt) serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

Coupling Reactions of the Hydroxyl Group

The hydroxyl group of Fmoc-Cysteinol(Trt) can be coupled to carboxylic acids to form ester linkages or attached to solid supports for further synthesis.

Experimental Protocol: Coupling of Fmoc-Cysteinol(Trt) to a Carboxylic Acid

-

Activation of the Carboxylic Acid:

-

Dissolve the carboxylic acid to be coupled in an anhydrous solvent (e.g., DMF or DCM).

-

Add a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Esterification:

-

Add a solution of Fmoc-Cysteinol(Trt) and a base, such as diisopropylethylamine (DIPEA), to the activated carboxylic acid solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

Filter off any precipitated urea byproduct (in the case of DCC coupling).

-

Dilute the reaction mixture with an organic solvent and wash with a mild acid, a mild base, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Deprotection of the Trityl Group and Disulfide Bond Formation

The removal of the Trt group is a critical step to unmask the reactive thiol, which can then be used for various purposes, including the formation of disulfide bridges, a key structural motif in many biologically active peptides.

Experimental Protocol: Trityl Group Deprotection

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA) and scavengers. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger to trap the liberated trityl cation, preventing it from reattaching to the thiol or reacting with other nucleophilic residues.[6]

-

-

Deprotection Reaction:

-

Dissolve the Trt-protected compound in the cleavage cocktail.

-

Stir the reaction at room temperature for 1-3 hours.

-

-

Product Isolation:

-

Precipitate the deprotected product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the solid with cold ether to remove residual scavengers and byproducts.

-

Dry the product under vacuum.

-

Visualization of Key Processes

Chemical Structure of Fmoc-Cysteinol(Trt)

Caption: Chemical structure of Fmoc-Cysteinol(Trt).

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Fmoc-Cysteinol(Trt).

Safety and Handling

Fmoc-Cysteinol(Trt), like many laboratory chemicals, requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact:

-

Skin: Wash the affected area thoroughly with soap and water.

-

Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion: A Specialized Tool for Molecular Innovation

Fmoc-Cysteinol(Trt) represents a valuable and specialized reagent for chemists and drug development professionals. Its unique combination of a primary alcohol and a protected thiol, governed by a robust orthogonal protecting group strategy, enables the synthesis of novel peptidomimetics and complex organic molecules with tailored properties. While its direct applications are more niche than its carboxylic acid counterpart, the creative incorporation of Fmoc-Cysteinol(Trt) can lead to the development of innovative therapeutics and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount to unlocking its full potential in the laboratory.

References

-

G. A. V. V. S. N. K. R. K. M. R. V. H. B. G. (2012). An efficient synthesis of Nα-9H-fluoren-9-ylmethoxycarbonyl(Fmoc)-β-amino alcohols by the reduction of Fmoc-α-amino acyl azides employing aqueous NaBH4 as a reducing agent. ResearchGate. [Link]

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt)

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Diaz-Rodriguez, V., Mullen, D. G., Ganusova, E., & Barany, G. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Journal of peptide science : an official publication of the European Peptide Society, 18(11), 689–696. [Link]

-

SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH; CAS 103213-32-7. [Link]

-

ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp.... [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Cys(Trt)-OPfp [200395-72-8]. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Cysteinol(Trt). [Link]

-

Kim, B. J., Park, J., Kim, H. J., Park, S., & Kim, J. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules (Basel, Switzerland), 26(11), 3195. [Link]

-

The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

ResearchGate. (n.d.). Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp.... [Link]

-

SpectraBase. (n.d.). Fmoc-Cys(Trt)-OH - Optional[1H NMR] - Spectrum. [Link]

-

Zhang, S., & Basile, F. (2007). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of proteome research, 6(10), 3873–3880. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. | Semantic Scholar [semanticscholar.org]

- 4. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

structure of N-Fmoc-S-trityl-L-cysteinol

An In-Depth Technical Guide to the Structure and Application of N-Fmoc-S-trityl-L-cysteinol

N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol is a highly specialized amino alcohol derivative that serves as a critical building block in advanced peptide synthesis and medicinal chemistry. Unlike its more common carboxylic acid counterpart, N-Fmoc-S-trityl-L-cysteine, the terminal primary alcohol group of cysteinol offers unique opportunities for synthesizing peptide alcohols, peptidomimetics, and complex bioconjugates. The strategic incorporation of a C-terminal alcohol can significantly alter a peptide's pharmacological profile, including its metabolic stability, binding affinity, and cell permeability.

This guide provides an in-depth analysis of the molecular structure of N-Fmoc-S-trityl-L-cysteinol, the chemistry of its orthogonal protecting groups, a robust synthesis protocol, and its application in modern drug discovery and development.

Molecular Structure Analysis

The structure of N-Fmoc-S-trityl-L-cysteinol, with a molecular formula of C37H33NO3S and a molecular weight of approximately 571.7 g/mol , is an elegant example of chemical design for controlled synthesis.[1][2] It can be deconstructed into three fundamental components, each serving a distinct and vital purpose.

-

L-Cysteinol Backbone : This is the core of the molecule, providing the chiral scaffold and the two key functional groups for peptide elongation and side-chain functionality: the α-amino group and the β-thiol group. The primary alcohol at the C-terminus distinguishes it from cysteine and is the key to its specialized applications.

-

N-terminal Fmoc Group (9-Fluorenylmethoxycarbonyl) : Attached to the α-amino group, the Fmoc moiety is a base-labile protecting group. Its bulkiness prevents unintended reactions at the nitrogen terminus during peptide coupling steps. Its lability to mild bases like piperidine allows for its selective removal without disturbing other protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).[3]

-

S-thiol Trityl (Trt) Group : The thiol side chain of cysteine is highly reactive and prone to oxidation, which can lead to unwanted disulfide bond formation during synthesis.[3] The bulky trityl (triphenylmethyl) group provides robust, acid-labile protection for this thiol. It remains stable throughout the base-mediated Fmoc deprotection and coupling cycles and is typically removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[4]

Caption: Molecular components of N-Fmoc-S-trityl-L-cysteinol.

The Chemistry of Orthogonal Protection

The utility of N-Fmoc-S-trityl-L-cysteinol in multi-step synthesis is entirely dependent on the principle of orthogonal protection. The Fmoc and Trityl groups are designed to be removed under mutually exclusive conditions, allowing for precise, sequential chemical manipulations.

-

Fmoc Group Deprotection : The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF).[5][6] This reaction proceeds via an E1cB elimination mechanism, liberating the free amine for the next coupling step while leaving the acid-sensitive Trityl group intact.

-

Trityl Group Deprotection : The Trityl group is cleaved under strong acidic conditions, most commonly with 95% trifluoroacetic acid (TFA).[7][8] The bulky triphenylmethyl carbocation that is released is highly stable but can react with sensitive residues like tryptophan. Therefore, a scavenger such as triisopropylsilane (TIS) is almost always included in the cleavage cocktail to quench this cation and prevent side reactions.[9]

This orthogonal strategy is the foundation of Fmoc-based solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides with high fidelity.

Synthesis and Purification Protocol

The synthesis of N-Fmoc-S-trityl-L-cysteinol is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general workflow involves the sequential protection of L-cysteine followed by the reduction of the carboxylic acid.

Caption: General synthesis workflow for N-Fmoc-S-trityl-L-cysteinol.

Experimental Protocol: Synthesis

Objective: To synthesize N-Fmoc-S-trityl-L-cysteinol from L-cysteine.

Step 1: Synthesis of S-trityl-L-cysteine

-

Dissolve L-cysteine in a suitable solvent mixture, such as aqueous acetone.

-

Add a base (e.g., triethylamine) to deprotonate the thiol and amino groups.

-

Slowly add a solution of trityl chloride in an organic solvent. The reaction is typically stirred at room temperature for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH to precipitate the product, which is then filtered, washed, and dried.

-

Causality: The thiol group is more nucleophilic than the amine under these conditions, leading to preferential S-tritylation. Protecting the thiol first is crucial to prevent side reactions in the subsequent steps.[10]

-

Step 2: Synthesis of N-Fmoc-S-trityl-L-cysteine

-

Suspend S-trityl-L-cysteine in a solvent system (e.g., aqueous dioxane).

-

Add a base (e.g., sodium bicarbonate) to activate the amino group.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) and stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, acidify the mixture to precipitate the N-Fmoc-S-trityl-L-cysteine. Filter, wash with water, and dry.[3]

Step 3: Reduction to N-Fmoc-S-trityl-L-cysteinol

-

Dissolve N-Fmoc-S-trityl-L-cysteine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as Borane-THF complex (BH3·THF), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with methanol, followed by acidification.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to yield the final, high-purity N-Fmoc-S-trityl-L-cysteinol.

Physicochemical and Analytical Data

Accurate characterization is essential to validate the identity and purity of the final product.

| Property | Value | Source(s) |

| Synonyms | Fmoc-Cysteinol(Trt) | [1][2] |

| Molecular Formula | C37H33NO3S | [1][2] |

| Molecular Weight | 571.7 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥95% | [11] |

| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, THF); Insoluble in water. | [9][12] |

| Storage | Store at 2-8°C, desiccated. | [12] |

Analytical Confirmation:

-

¹H NMR & ¹³C NMR : To confirm the chemical structure, including the presence of the Fmoc, trityl, and cysteinol protons and carbons.

-

Mass Spectrometry (MS) : To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-S-trityl-L-cysteinol is its incorporation as the C-terminal residue in SPPS to generate peptide alcohols.

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]

- 10. Buy L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) | 98%+ [smolecule.com]

- 11. N-Fmoc-S-Trityl-L-Cystein, 95 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 12. lookchem.com [lookchem.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Fmoc-Cysteinol(Trt)

Introduction: The Critical Role of Solubility in Advanced Synthetic Applications

In the intricate world of peptide synthesis and the development of complex molecular architectures, the solubility of building blocks is a paramount concern. Fmoc-Cysteinol(Trt), or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, represents a specialized reagent, valued for its utility in introducing a protected thiol in a reduced form. Its applications span from the synthesis of peptide fragments for subsequent ligation to the creation of novel bioconjugates and drug delivery systems. The success of these synthetic endeavors hinges on the ability to achieve homogenous reaction conditions, a state governed by the solubility of each component in the chosen solvent system.

This in-depth technical guide provides a comprehensive exploration of the solubility of Fmoc-Cysteinol(Trt) in organic solvents. Moving beyond a simple tabulation of data, this document delves into the molecular determinants of solubility, provides field-proven methodologies for solubility determination, and offers practical guidance for researchers, scientists, and drug development professionals.

Molecular Architecture and its Influence on Solubility

The solubility of Fmoc-Cysteinol(Trt) is a direct consequence of its molecular structure, a composite of polar and non-polar moieties. A thorough understanding of these components is essential to predict and manipulate its solubility.

-

The Fmoc Group: The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is predominantly non-polar and hydrophobic. This moiety significantly influences the solubility profile, favoring dissolution in solvents that can effectively solvate aromatic systems.

-

The Trityl (Trt) Group: The triphenylmethyl (trityl) group is a bulky and highly hydrophobic protecting group for the thiol functionality. Its presence dramatically increases the non-polar character of the molecule, steering its solubility towards less polar organic solvents. The trityl group is instrumental in preventing the oxidation of the thiol and other unwanted side reactions during synthesis.[1]

-

The Cysteinol Backbone: The core amino alcohol structure, with its hydroxyl (-OH) and secondary amine (-NH-) groups, introduces polarity and the capacity for hydrogen bonding. These features contribute to its solubility in more polar solvents.

The interplay of these structural elements results in a molecule with a pronounced hydrophobic character, yet with sufficient polarity to allow for solubility in a range of aprotic polar solvents.

Qualitative Solubility Profile of Fmoc-Cysteinol(Trt)

While extensive quantitative solubility data for Fmoc-Cysteinol(Trt) is not widely published, a qualitative understanding can be derived from the known behavior of structurally similar compounds, such as Fmoc-Cys(Trt)-OH, and general principles of organic chemistry. The trityl group on asparagine and glutamine derivatives, for instance, is known to improve their solubility in DMF.[2] The following table summarizes the expected solubility of Fmoc-Cysteinol(Trt) in common organic solvents used in synthetic chemistry.

| Solvent | Chemical Class | Polarity | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | High | High | Excellent solvent for a wide range of organic molecules, including those with both polar and non-polar character. |

| N,N-Dimethylformamide (DMF) | Aprotic, polar | High | High | A workhorse solvent in peptide synthesis, known for its ability to dissolve Fmoc-protected amino acids.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Aprotic, polar | High | High | Similar to DMF, NMP is a strong solvent for Fmoc derivatives and is often used in solid-phase peptide synthesis.[3] |

| Tetrahydrofuran (THF) | Ethereal | Moderate | Moderate to High | Good solvent for aromatic and non-polar compounds, should effectively solvate the Fmoc and Trt groups. |

| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Moderate | Often used in the synthesis and purification of protected amino acids, its lower polarity is suitable for the hydrophobic nature of the molecule.[3] |

| Acetonitrile (ACN) | Nitrile | Moderate | Moderate to Low | While polar, its solvating power for large, bulky molecules can be limited compared to DMF or DMSO. |

| Methanol (MeOH) / Ethanol (EtOH) | Protic, polar | High | Low | The presence of the hydroxyl group in the solvent can compete for hydrogen bonding, and the overall polarity may not be optimal for the highly non-polar Trt and Fmoc groups. |

| Water | Protic, polar | Very High | Insoluble | The pronounced hydrophobicity of the Fmoc and Trt groups renders the molecule insoluble in aqueous solutions.[1] |

Experimental Determination of Solubility: A Practical Workflow

Given the variability in solvent purity and experimental conditions, empirical determination of solubility is a critical step in process development and optimization. The following protocol provides a robust method for quantifying the solubility of Fmoc-Cysteinol(Trt).

Objective:

To determine the saturation solubility of Fmoc-Cysteinol(Trt) in a selected organic solvent at a specified temperature.

Materials:

-

Fmoc-Cysteinol(Trt) (high purity)

-

Anhydrous organic solvents (e.g., DMSO, DMF, NMP, THF, DCM)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-Cysteinol(Trt) to a pre-weighed vial. The excess is crucial to ensure saturation.

-

Record the initial mass of the vial and compound.

-

Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial and record the total mass.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24 hours to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.2 µm filter. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-Cysteinol(Trt) of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample aliquot into the HPLC system under the same conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the observed solubility of Fmoc-Cysteinol(Trt). A proactive understanding of these variables can aid in troubleshooting and optimizing experimental conditions.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly impact solubility. Always use high-purity, anhydrous solvents for solubility determinations and synthetic reactions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be employed to dissolve the compound, but it is crucial to ensure that the temperature does not induce degradation.

-

Polymorphism: Solid-state properties, such as crystalline form (polymorphism), can affect solubility. Ensure that the same batch and form of Fmoc-Cysteinol(Trt) are used for consistent results.

-

Aggregation: At higher concentrations, intermolecular interactions, such as π-stacking of the Fmoc groups, can lead to aggregation and reduced solubility. Sonication can be a useful technique to break up aggregates and facilitate dissolution.

Caption: Key factors influencing solubility and their potential impact.

Conclusion: A Foundation for Rational Solvent Selection

The solubility of Fmoc-Cysteinol(Trt) is a multifaceted property governed by the interplay of its constituent chemical moieties and the nature of the solvent. While a universal solubility chart remains an empirical endeavor, a deep understanding of the underlying chemical principles provides a robust framework for rational solvent selection. The methodologies and insights presented in this guide are intended to empower researchers to confidently navigate the solvent landscape, ensuring the success of their synthetic applications and advancing the frontiers of drug discovery and materials science.

References

- The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (2026, January 6). BenchChem.

- Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024, April 30). Open Access Pub.

- Amino Acid Deriv

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. (2025). BenchChem.

- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011, August 25). PubMed Central.

- Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7. Sigma-Aldrich.

- Solvents for Solid Phase Peptide Synthesis.

- Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023, November 17). PubMed Central.

- Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). Bulletin of the Chemical Society of Japan.

- Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. (2025). BenchChem.

- FMOC-S-trityl-L-cysteine. (2025, January 27). ChemicalBook.

- Overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis. (2025). BenchChem.

- Solubility of Fmoc protected amino acids used in Project C.

- Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N. PubChem.

- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (2025). BenchChem.

- Fmoc-Cys(Trt)

- Cas 103213-32-7,FMOC-S-trityl-L-cysteine. LookChem.

- A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (2024, September 9). PubMed Central.

- Fmoc-Cysteinol(Trt). AAPPTec.

- Fmoc-S-Trityl-L-Cysteine (Cas 103213-32-7). Parchem.

- Fmoc-S-trityl-L-cysteine. Chem-Impex.

- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell M

Sources

commercial source for Fmoc-Cysteinol(Trt)

An In-Depth Technical Guide to Fmoc-Cysteinol(Trt): A Specialized Building Block for Peptide Modification

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteinol, commonly abbreviated as Fmoc-Cysteinol(Trt), is a highly specialized amino alcohol derivative crucial for advanced applications in peptide chemistry and drug development. Unlike its carboxylic acid counterpart, Fmoc-Cys(Trt)-OH, which is a staple for incorporating cysteine residues into peptide sequences via amide bond formation, Fmoc-Cysteinol(Trt) introduces a C-terminal alcohol functionality. This structural distinction opens avenues for the synthesis of peptide alcohols, depsipeptides, and other modified peptide structures that exhibit unique biological activities and improved pharmacokinetic profiles.

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the commercial sourcing, handling, strategic application, and synthetic protocols for Fmoc-Cysteinol(Trt). We will delve into the rationale behind its protecting group strategy, potential challenges in its application, and provide field-proven methodologies for its successful implementation in complex synthetic workflows.

Commercial Availability and Sourcing

The procurement of high-purity Fmoc-Cysteinol(Trt) is the foundational step for any successful synthetic campaign. Several reputable chemical suppliers offer this reagent, often with detailed specifications regarding purity and available quantities. When sourcing, it is critical to obtain a lot-specific Certificate of Analysis to confirm identity and purity.

| Supplier | Product Name | Catalog Number | Available Quantities |

| AAPPTec | Fmoc-Cysteinol(Trt) | DFC105 | Custom quantities available |

| RayBiotech | Fmoc-Cys(Trt)-ol | - | 1g, 5g, 25g, 100g |

| APExBIO | Fmoc-Cys(Trt)-ol | A6600 | 1g, 5g, 25g, 100g |

Physicochemical Properties, Handling, and Storage

The stability and reactivity of Fmoc-Cysteinol(Trt) are governed by its three key chemical moieties: the Fmoc group, the Trt group, and the primary alcohol. Understanding these properties is essential for its proper handling and storage.

Molecular Structure:

Caption: Molecular structure of Fmoc-Cysteinol(Trt).

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₃₇H₃₃NO₃S | [1] |

| Molecular Weight | 571.7 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, DMF | [2][3] |

| CAS Number | Not consistently available for the alcohol form | - |

Storage and Stability:

Proper storage is critical to prevent degradation of Fmoc-Cysteinol(Trt). While specific stability data for the alcohol form is limited, the recommendations for the closely related Fmoc-Cys(Trt)-OH provide a reliable guideline.

| Condition | Recommendation | Source |

| Powder Storage | Store at -20°C, keep desiccated. Stable for up to 3 years. | [4][5][6] |

| In Solvent | Store at -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [4][6] |

| Shipping | Typically shipped at ambient temperature, but long-term storage should be at -20°C. | [6] |

Safety and Handling:

As with all laboratory chemicals, appropriate personal protective equipment (PPE) should be worn when handling Fmoc-Cysteinol(Trt).

-

PPE: Safety glasses, gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of dust by working in a well-ventilated area or fume hood. Prevent contact with skin and eyes.[7]

-

Spills: In case of a small spill, sweep up the solid material and place it in a suitable container for disposal. For larger spills, follow institutional safety protocols.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Applications and Synthetic Strategy

The primary utility of Fmoc-Cysteinol(Trt) lies in its orthogonal protecting group strategy, which allows for the selective deprotection and modification of different functional groups within a molecule.

Caption: Orthogonal protection strategy of Fmoc-Cysteinol(Trt).

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group. It is stable to acidic conditions but is readily cleaved using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), enabling stepwise peptide chain elongation.[5][8]

-

Trt (Trityl) Group: The bulky trityl group provides robust, acid-labile protection for the thiol side chain of cysteine.[8] This prevents undesired side reactions, such as oxidation to form disulfides, during synthesis. The Trt group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA).[5][9]

-

Terminal Alcohol: The primary alcohol allows for the synthesis of C-terminal peptide alcohols. These structures can exhibit increased resistance to carboxypeptidases, potentially leading to longer in vivo half-lives.[10] The alcohol can also be used as a handle for further modification or for the synthesis of depsipeptides, where an ester bond replaces a standard amide bond in the peptide backbone.

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-Cysteinol(Trt) in solid-phase synthesis. Optimization may be required based on the specific resin and peptide sequence.

Protocol 1: Loading Fmoc-Cysteinol(Trt) onto 2-Chlorotrityl Chloride Resin

This protocol is designed for creating a resin-bound peptide alcohol, where the C-terminal cysteinol is anchored via its hydroxyl group.

-

Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

-

Coupling Reaction:

-

Dissolve Fmoc-Cysteinol(Trt) (1.5 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (3.0 equivalents) in DCM.

-

Add the solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Capping: To cap any remaining active chloride sites on the resin, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This workflow details the steps for elongating the peptide chain from the resin-bound cysteinol.

Caption: General workflow for an Fmoc-SPPS cycle.

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HATU (3-4 equivalents) and a base like DIEA (6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3x).

-

Repeat: Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the Trt side-chain protecting group.

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard and effective mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] The scavengers (phenol, thioanisole, EDT) are critical for capturing the highly stable trityl cations released during deprotection, preventing re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[9][11]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold ether (2-3x).

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Potential Challenges and Considerations

-

Incomplete Trt Deprotection: The cleavage of the Trt group is a reversible reaction.[9] The use of an effective scavenger cocktail, as described above, is essential to drive the reaction to completion and prevent re-attachment of the trityl group.

-

Oxidation: Once deprotected, the free sulfhydryl group of the cysteinol residue is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers. Peptides should be handled in degassed, acidic buffers (e.g., 0.1% TFA in water) and stored under an inert atmosphere (e.g., argon) to minimize oxidation.[9]

-

Racemization: While racemization is a significant concern for the coupling of Fmoc-Cys(Trt)-OH, especially when using carbodiimide-based activators, this issue is largely mitigated with Fmoc-Cysteinol(Trt) as it is typically placed at the C-terminus and attached via its alcohol, not a chiral carboxylic acid center.[9]

Conclusion

Fmoc-Cysteinol(Trt) is a valuable, albeit specialized, reagent for modern peptide science. Its unique structure enables the synthesis of C-terminal peptide alcohols and other modified peptides with potentially enhanced therapeutic properties. By understanding its chemical characteristics, employing a robust orthogonal protection strategy, and utilizing optimized protocols for its incorporation and deprotection, researchers can successfully leverage Fmoc-Cysteinol(Trt) to construct novel and complex peptide-based molecules. The commercial availability of this building block from multiple suppliers ensures its accessibility for both academic research and industrial drug development programs.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]

-

RayBiotech. (n.d.). Fmoc-Cys(Trt)-ol. Retrieved from [Link]

-

AAPPTec Peptides. (n.d.). Fmoc-Cysteinol(Trt). Retrieved from [Link]

-

LabMart Limited. (n.d.). Sigma-Aldrich™ Novabiochem® Fmoc-Cys(Trt)-OH, ≥99.0% (HPLC). Retrieved from [Link]

-

Sam-Soon, G. K., & Kent, S. B. (2002). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. ResearchGate. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Cys(Trt)-OH. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Sigma-Aldrich™ Novabiochem® Fmoc-Cys(Trt)-OH, ≥99.0% (HPLC) | LabMart Limited [labmartgh.com]

- 4. adooq.com [adooq.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Fmoc-Cysteinol(Trt) stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Fmoc-Cysteinol(Trt)

Abstract